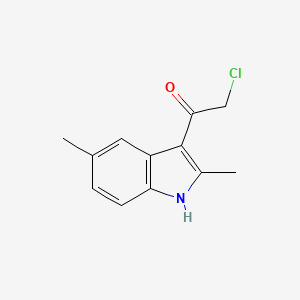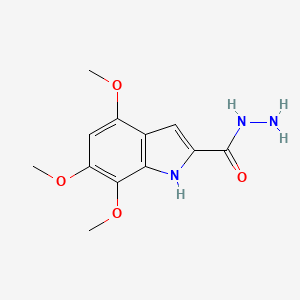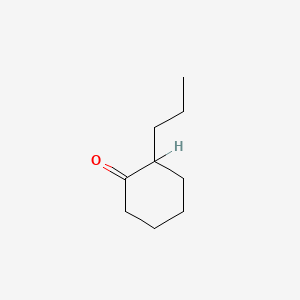
2-丙基环己酮
描述
2-Propylcyclohexanone is a chemical compound with the molecular formula C9H16O . It has an average mass of 140.223 Da and a monoisotopic mass of 140.120117 Da . It is also known by other names such as 2-propylcyclohexan-1-one .
Molecular Structure Analysis
The molecular structure of 2-Propylcyclohexanone consists of a six-membered carbon ring with a ketone functional group and a propyl side chain . The IUPAC Standard InChI is InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
2-Propylcyclohexanone is a liquid at room temperature . It has a molecular weight of 140.23 .科学研究应用
分析表征
- 已经对2-丙基环己酮及相关化合物的精神活性进行了表征。气相色谱、质谱和核磁共振光谱被用于生物基质(如血液、尿液和玻璃体液(De Paoli et al., 2013))的分析表征。
工业合成和应用
- 该化合物在合成顺式-4-丙基环己醇方面至关重要,后者是制造用于液晶显示器的反式-2-(4-丙基环己基)-1,3-丙二醇的中间体。已开发了一种使用突变醇脱氢酶与葡萄糖脱氢酶耦合的绿色生产方法,用于合成顺式-4-丙基环己醇(Wu et al., 2022)。
聚合物生产中的脱氧反应
- 从木质素中提取的环己醇,包括丙基环己醇,被用作聚合物、香料和药品生产的原料。Co/TiO2催化剂展示了有前途的脱氧反应活性,对于工业应用至关重要(Liu et al., 2017)。
腐蚀抑制
- 相关化合物2-环己烯基环己酮在盐酸溶液中作为碳钢的腐蚀抑制剂。其吸附特性对于减少材料降解至关重要(Ostapenko et al., 2014)。
制药和生物活性化合物合成
- 已经探索了2-丙基环己酮衍生物在合成新的生物活性杂环化合物方面的应用。由于其抗菌和表面活性,这些化合物在药品、杀虫剂和化妆品制造等各种工业应用中显示出潜力(El-Sayed & Almalki, 2017)。
香精成分安全性
- 类似2-环己基环己酮的衍生物已经在香精应用中进行了安全性评估。研究评估了其遗传毒性、毒性、生殖毒性和环境安全性,确保它们在消费品中的安全使用(Api et al., 2020)。
抗肿瘤药物合成
- 与2-丙基环己酮结构相关的双芳基亚醛环烷酮已经合成并对其对癌细胞的细胞毒活性进行了测试。这些研究有助于开发新的抗肿瘤药物(Cersosimo et al., 2015)。
化工行业中的催化作用
- 该化合物及其衍生物在选择性加氢酚制环己酮等催化过程中起着重要作用,后者是聚酰胺制造中的重要中间体(Wang et al., 2011)。
杂环化合物的合成
- 2-丙基环己酮衍生物被用于合成各种杂环化合物,在制药和生物活性化合物合成中至关重要(Mikhailovskii et al., 2010)。
光聚合和光动力疗法
- 类似2-丙基环己酮的双(芳基亚醛基)环烷酮化合物已经被研究其光物理和光化学性质。这些研究对于光聚合和光动力疗法中的应用具有重要意义,突出了脂环环大小在这些性质中的作用(Zou et al., 2012)。
催化不对称合成
- 2-Propylcyclohexanone衍生物在催化不对称合成中被用于构建手性季碳中心,这个合成过程利用手性溴化铵作为相转移催化剂,在创造富集光学化合物(Kano et al., 2013)中起着重要作用。
包合物
- 对2-Propylcyclohexanone衍生物的研究探讨了它们与其他分子形成包合物的作用。这些发现有助于理解相互作用并在分子识别和宿主-客体化学中的潜在应用(Barton et al., 2015)。
安全和危害
2-Propylcyclohexanone is classified as a flammable liquid (Category 3, H226) and can cause skin irritation (Category 2, H315), serious eye damage (Category 1, H318), and respiratory irritation (H335) . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding the generation of vapor or mist, keeping away from flames and hot surfaces, and using explosion-proof equipment .
属性
IUPAC Name |
2-propylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-5-8-6-3-4-7-9(8)10/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJLPZCBZSCVCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870429 | |
| Record name | Cyclohexanone, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94-65-5 | |
| Record name | 2-Propylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone, 2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-PROPYLCYCLOHEXANONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, 2-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanone, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-propylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.138 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the size of the alkyl substituent in 2-alkylcyclohexanones affect their adsorption onto metal catalysts?
A1: Research suggests that increasing the size of the alkyl substituent in 2-alkylcyclohexanones, such as 2-methyl-, 2-ethyl-, and 2-propylcyclohexanone, leads to a decrease in their adsorption onto metal catalysts like Ru/Al2O3, Rh/Al2O3, and Pt/Al2O3. [, ] This trend is observed during competitive hydrogenation reactions where these compounds compete for the same active sites on the catalyst surface. This decrease in adsorption is attributed to steric hindrance, where the larger alkyl groups hinder the approach and adsorption of the molecule onto the catalyst surface. []
Q2: Are there any computational models that can predict the adsorption behavior of 2-alkylcyclohexanones on metal catalysts?
A3: Yes, researchers have successfully employed statistical mechanics and immobile adsorption models to theoretically determine the relative adsorption equilibrium constants of 2-alkylcyclohexanones. [] These theoretical values demonstrate good agreement with experimental data obtained from competitive hydrogenation studies. This suggests that computational approaches can be valuable tools for predicting and understanding the adsorption behavior of these compounds in catalytic systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-methoxy benzophenone](/img/structure/B1346534.png)
![4-Bromo-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1346535.png)
![Ethyl 8-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-8-oxooctanoate](/img/structure/B1346538.png)
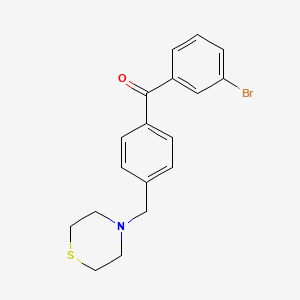
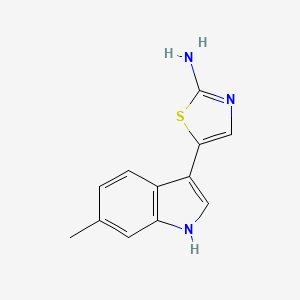
![4-chloro-8-methoxy-5-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346541.png)
![4-chloro-5,8-dimethyl-5H-pyrimido[5,4-b]indole](/img/structure/B1346542.png)
